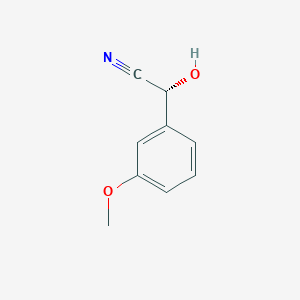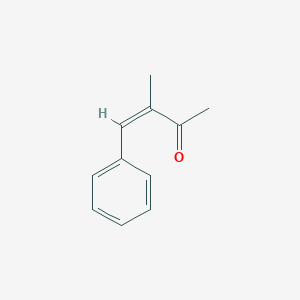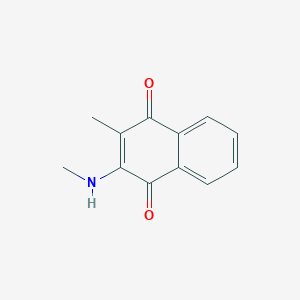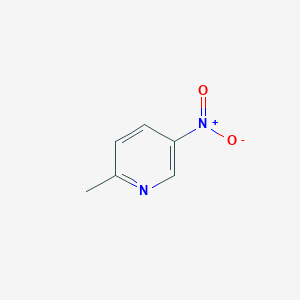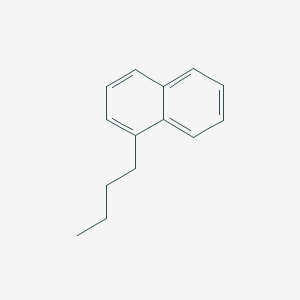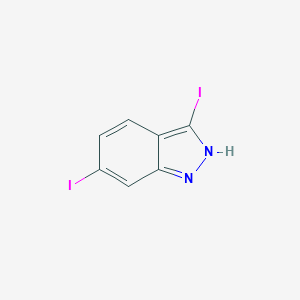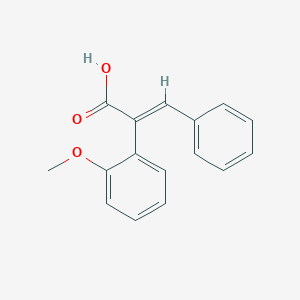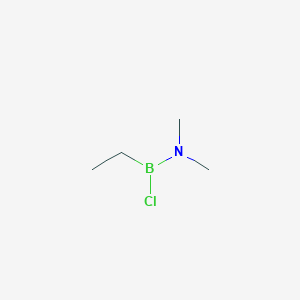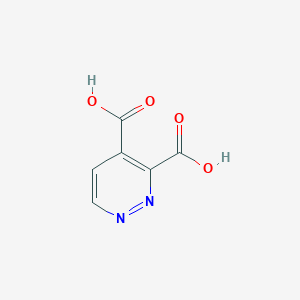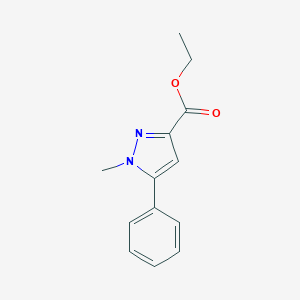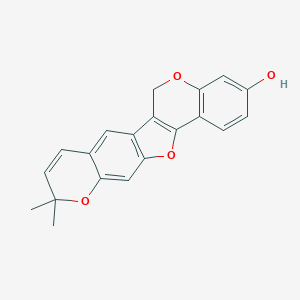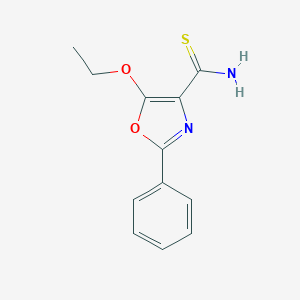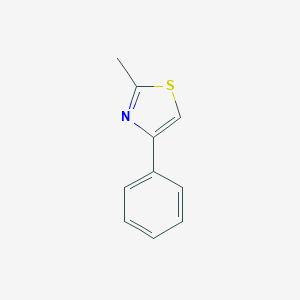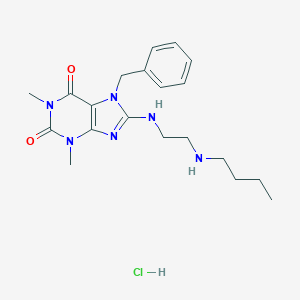
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is a synthetic derivative of theophylline, which is a naturally occurring compound found in tea leaves. Theophylline is known for its bronchodilator effects, making it a useful medication for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been synthesized and studied for its potential use as a bronchodilator and for its effects on other physiological processes.
作用機序
The mechanism of action of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride is similar to that of theophylline. It works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP causes relaxation of smooth muscles in the airways, leading to bronchodilation. The compound also has effects on platelet aggregation and cardiac function, although the exact mechanism of these effects is not fully understood.
生化学的および生理学的効果
In addition to its bronchodilator effects, 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been shown to have other biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which is important in the treatment of allergic reactions. The compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as asthma and 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride.
実験室実験の利点と制限
One advantage of using 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride in lab experiments is that it has been well-studied and its effects are well-understood. This makes it a useful tool for investigating the mechanisms of bronchodilation and other physiological processes. However, one limitation is that the compound is not commonly used in clinical practice, so its relevance to human disease may be limited.
将来の方向性
There are several future directions for research on 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride. One area of interest is its potential use in combination with other bronchodilators or anti-inflammatory agents for the treatment of respiratory conditions. Another area of interest is its effects on platelet aggregation and cardiac function, which may have implications for the treatment of cardiovascular disease. Finally, further research is needed to better understand the compound's effects on other physiological processes and its potential use in the treatment of other conditions.
合成法
The synthesis of 7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride involves several steps. The first step is the reaction of theophylline with benzyl chloride to form 7-benzyltheophylline. This compound is then reacted with 2-n-butylaminoethyl chloride to form 7-benzyl-8-(2-n-butylaminoethyl)theophylline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
科学的研究の応用
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride has been studied for its potential use as a bronchodilator, as well as for its effects on other physiological processes. One study found that the compound had a greater bronchodilator effect than theophylline alone in animal models of asthma. Other studies have investigated the compound's effects on smooth muscle relaxation, platelet aggregation, and cardiac function.
特性
CAS番号 |
130187-60-9 |
|---|---|
製品名 |
7-Benzyl-8-(2-n-butylaminoethyl)aminotheophylline hydrochloride |
分子式 |
C20H29ClN6O2 |
分子量 |
420.9 g/mol |
IUPAC名 |
7-benzyl-8-[2-(butylamino)ethylamino]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C20H28N6O2.ClH/c1-4-5-11-21-12-13-22-19-23-17-16(18(27)25(3)20(28)24(17)2)26(19)14-15-9-7-6-8-10-15;/h6-10,21H,4-5,11-14H2,1-3H3,(H,22,23);1H |
InChIキー |
HQGQMQAPAZRMQW-UHFFFAOYSA-N |
SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
正規SMILES |
CCCCNCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C.Cl |
その他のCAS番号 |
130187-60-9 |
同義語 |
7-benzyl-8-(2-butylaminoethylamino)-1,3-dimethyl-purine-2,6-dione hydr ochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



